molecular formula C8H9N3 B1379977 3-(Dimethylamino)pyridine-4-carbonitrile CAS No. 45865-67-6

3-(Dimethylamino)pyridine-4-carbonitrile

Cat. No.: B1379977
CAS No.: 45865-67-6
M. Wt: 147.18 g/mol
InChI Key: HEIJVRLSSWPBDG-UHFFFAOYSA-N
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Description

3-(Dimethylamino)pyridine-4-carbonitrile is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a dimethylamino group at the third position and a carbonitrile group at the fourth position of the pyridine ring. This compound is of significant interest due to its versatile applications in organic synthesis and its role as a catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)pyridine-4-carbonitrile typically involves the reaction of 4-cyanopyridine with dimethylamine. This reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and under reflux conditions to ensure complete reaction. The reaction can be represented as follows:

4-Cyanopyridine+DimethylamineThis compound\text{4-Cyanopyridine} + \text{Dimethylamine} \rightarrow \text{this compound} 4-Cyanopyridine+Dimethylamine→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethylamino)pyridine-4-carbonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide can yield an alkylated pyridine derivative, while oxidation can produce a pyridine N-oxide.

Scientific Research Applications

3-(Dimethylamino)pyridine-4-carbonitrile has a wide range of applications in scientific research, including:

    Organic Synthesis: It is used as a catalyst in various organic reactions, such as esterification and acylation.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the synthesis of advanced materials with specific properties.

    Biological Studies: The compound is investigated for its interactions with biological molecules and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)pyridine-4-carbonitrile in catalytic reactions involves the activation of substrates through nucleophilic catalysis. The dimethylamino group enhances the nucleophilicity of the pyridine ring, facilitating the formation of reactive intermediates. These intermediates can then undergo further transformations to yield the desired products. The molecular targets and pathways involved depend on the specific reaction and substrate.

Comparison with Similar Compounds

    4-Dimethylaminopyridine: Similar in structure but lacks the carbonitrile group.

    3-Aminopyridine-4-carbonitrile: Contains an amino group instead of a dimethylamino group.

    4-Cyanopyridine: Lacks the dimethylamino group.

Uniqueness: 3-(Dimethylamino)pyridine-4-carbonitrile is unique due to the presence of both the dimethylamino and carbonitrile groups, which confer distinct reactivity and catalytic properties. This combination of functional groups makes it a valuable compound in various chemical transformations and applications.

Properties

IUPAC Name

3-(dimethylamino)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11(2)8-6-10-4-3-7(8)5-9/h3-4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIJVRLSSWPBDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CN=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45865-67-6
Record name 3-(dimethylamino)pyridine-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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